molecular formula C17H18N4O B2550828 1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea CAS No. 899991-02-7

1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea

Cat. No. B2550828
CAS RN: 899991-02-7
M. Wt: 294.358
InChI Key: VNOOBVHHIROXQV-UHFFFAOYSA-N
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Description

The compound "1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea" is a urea derivative that incorporates both an indole and a pyridine moiety. While the specific compound is not directly discussed in the provided papers, they do offer insights into similar compounds that can help infer properties and reactivity. For instance, the synthesis and properties of related compounds with indole and pyridine units have been explored, which can provide a foundational understanding of the chemical behavior of such urea derivatives .

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. In the context of the provided papers, while the exact synthesis of "1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea" is not detailed, similar compounds have been synthesized through related methods. For example, 1,3-disubstituted ureas were synthesized by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions, achieving yields between 67-92% . This suggests that a similar approach could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea functional group, which can form hydrogen bonds with various substituents. In the case of the 2-methylpyridine–urea complex, hydrogen bonds were observed forming ribbons along the crystal axis, with a significant dihedral angle between the mean planes of the two molecules . This indicates that in "1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea," similar hydrogen bonding patterns could influence the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of urea derivatives with indole and pyridine units can involve various interactions and transformations. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with ureas led to the formation of polycyclic compounds with uracil structural units . This demonstrates the potential for urea derivatives to undergo cyclization reactions, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and substituents. For example, the crystal structure, solubility, and antitumor activities of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, were thoroughly characterized, providing insights into its behavior in biological systems . Similarly, the solubility and inhibitory activity of a series of 1,3-disubstituted ureas were reported, highlighting the importance of the substituents on the urea core for its biological activity . These findings suggest that "1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea" may also exhibit unique physical and chemical properties that could be relevant for its potential applications.

Scientific Research Applications

Synthesis and Drug Development

1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, has a high yield synthetic method established for its production. This development is crucial for advancing cancer treatment options (Zhang, Lai, Feng, & Xu, 2019).

Molecular Conformation and Binding

Pyrid-2-yl ureas, including variations like 1-methyl-2-(3-(pyrid-2-yl)ureido)pyridinium iodide, have been studied for their conformational isomers and ability to bind cytosine, a key component in DNA. These findings have implications for molecular biology and drug design (Chien et al., 2004).

Biological Activity Studies

The crystal structure of compounds like N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, which includes an indole component similar to 1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea, shows significant potential for biological activity. Such studies are vital for understanding the pharmacological potential of these compounds (Saharin, Mohd Ali, Robinson, & Mahmood, 2008).

Bioconjugation and Peptide Synthesis

1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its derivatives are used in bioconjugation and peptide synthesis, showcasing the utility of urea derivatives in biochemical research and pharmaceutical development (Kubilius & Tu, 2017).

Chiral Separation in Chemistry

Urea derivatives have been utilized in high-performance liquid chromatography for the enantiomer separation of various compounds, demonstrating their importance in analytical chemistry and pharmaceutical development (Ǒi, Kitahara, & Aoki, 1995).

Carcinogenicity Research

Research on the carcinogenicity of ethyl carbamate (urethane), a contaminant in fermented foods and beverages, highlights the significance of understanding the toxicological aspects of urea derivatives in public health (Baan et al., 2007).

Molecular Self-Assembly

Studies on heterocyclic ureas and their ability to form hydrogen-bonded complexes contribute to the understanding of molecular self-assembly, which is crucial for nanotechnology and materials science (Corbin et al., 2001).

Catalysis in Organic Synthesis

NHC-stabilized gold(I) complexes used in the cyclization of 1-(o-ethynylaryl)ureas demonstrate the role of urea derivatives in facilitating complex chemical reactions, crucial for synthetic organic chemistry (Gimeno et al., 2010).

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-21-11-14(13-8-4-5-9-15(13)21)19-17(22)20-16-12(2)7-6-10-18-16/h4-11H,3H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOOBVHHIROXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea

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